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Compound of Interest

4-methyl-2,3-
Compound Name: dihydrocyclopenta[b]indol-1(4H)-
one
Cat. No.: B1589802
\ v

An In-depth Technical Guide to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one:
Properties, Synthesis, and Applications

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged
structure” due to its prevalence in natural products and its ability to interact with a wide array of
biological targets.[1] Fused-ring derivatives of indole often exhibit enhanced and specific
biological activities. Among these, the cyclopenta[b]indole scaffold has garnered significant
interest from the pharmaceutical industry as a template for novel therapeutics, particularly in
oncology.[2] Compounds built upon this framework have demonstrated potent activities,
including the disruption of microtubule dynamics, positioning them as promising antineoplastic
agents.[3][4]

This technical guide focuses on a key derivative, 4-methyl-2,3-dihydrocyclopenta[bJindol-
1(4H)-one (CAS: 50776-26-6). While primarily classified as a drug intermediate for the
synthesis of more complex active compounds, its well-defined structure provides a crucial
starting point for the development of next-generation therapeutics.[5][6] This document will
provide a comprehensive overview of its known chemical properties, a proposed synthetic
pathway based on established methodologies, its spectroscopic signature, and the broader
context of its application in modern drug discovery.
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Physicochemical and Structural Properties

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is a stable, solid compound under

standard laboratory conditions. Its core structure consists of a central indole ring system fused

with a cyclopentanone ring, and an N-methyl group at the 4-position, which significantly

influences its chemical behavior by blocking the indole nitrogen's hydrogen-bonding capability.

Property Value Source
4-methyl-3,4-
IUPAC Name dihydrocyclopenta[blindol- [7]
1(2H)-one
4-Methyl-3,4-dihydro-2h-
Synonym . [51[6]
cyclopenta[blindol-1-one
CAS Number 50776-26-6 [71[8]
Molecular Formula C12H11NO [7119]
Molecular Weight 185.23 g/mol [7109]
Appearance Light yellow to yellow solid [9]
) =>97%, with lots tested up to
Purity [7119]
99.94% by LCMS
O=C1CCC(N2C)=C1C3=C2C=
SMILES [7]
CcC=C3
Recommended storage as a
powder is 3 years at -20°C or 2
Storage [9]

years at 4°C. In solvent, store

for up to 6 months at -80°C.

Synthesis and Mechanistic Insights

While specific proprietary syntheses may exist, the construction of the cyclopenta[b]indolone

core is classically achieved via the Fischer indole synthesis.[2] This robust and versatile

reaction remains a primary method for creating such fused heterocyclic systems. The following
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protocol outlines a plausible and scientifically grounded approach to synthesize the title
compound.

Proposed Synthetic Protocol: Fischer Indole Synthesis

The synthesis proceeds in two conceptual steps: the formation of a hydrazone from N-methyl-
N-phenylhydrazine and 1,2-cyclopentanedione, followed by an acid-catalyzed intramolecular
cyclization.

Step-by-Step Methodology:
e Hydrazone Formation:

o To a stirred solution of N-methyl-N-phenylhydrazine (1.1 equivalents) in ethanol, add 1,2-
cyclopentanedione (1.0 equivalent).

o Add a catalytic amount of acetic acid (e.g., 3-4 drops) to the mixture.

o Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the
dione starting material by Thin Layer Chromatography (TLC).

o Upon completion, the resulting hydrazone may precipitate or can be isolated by removing
the solvent under reduced pressure.

e Cyclization (Indolization):

o Dissolve the crude hydrazone intermediate in a mixture of glacial acetic acid and
concentrated hydrochloric acid (e.g., a 4:1 v/v ratio).[10] Alternatively, a Lewis acid catalyst
such as boron trifluoride etherate in acetic acid can be employed.[11]

o Heat the reaction mixture to reflux (approximately 100-120°C) for 2-6 hours. The causality
for using a strong acid catalyst is to facilitate the critical[6][6]-sigmatropic rearrangement of
the enehydrazine tautomer, which is the rate-determining step of the Fischer synthesis.

o Monitor the reaction by TLC until the hydrazone spot is no longer visible.

o Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice
water. This step quenches the reaction and precipitates the solid product.
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o Collect the precipitate by vacuum filtration,

wash thoroughly with water to remove residual

acid, and then with a cold, non-polar solvent (e.g., hexane) to remove organic impurities.

o The crude 4-methyl-2,3-dihydrocyclopen

ta[blindol-1(4H)-one can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel.

Synthesis Workflow Diagram
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Caption: Proposed workflow for the Fischer Indole Synthesis of the title compound.

Spectroscopic and Structural Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic
techniques. While a public database of spectra for this specific compound is limited, its
characteristic features can be reliably predicted based on its chemical structure.

Technique Predicted Features

Aromatic Region: 4 protons (multiplets) between
0 7.0-7.8 ppm. Aliphatic Region: 4 protons
corresponding to the two methylene (-CH2-)

1H NMR groups of the cyclopentanone ring, likely
appearing as complex multiplets between ¢ 2.5-
3.5 ppm. N-Methyl Group: A sharp singlet for the
3 methyl protons at approximately & 3.7 ppm.

Carbonyl: A signal downfield, around & 195-205
ppm. Aromatic: 6-8 signals in the & 110-150

13C NMR ppm range. Aliphatic: 2 signals for the
methylene carbons between & 20-40 ppm. N-
Methyl: A signal around & 30-35 ppm.

Strong, sharp C=0 (ketone) stretch around
1680-1700 cm~1. C-H stretches (aromatic and
aliphatic) around 2850-3100 cm~*. C=C

aromatic ring stretches around 1450-1600 cm™2.

IR (Infrared)

Expected molecular ion peak [M]* at m/z =

Mass Spec (MS) 185 .23

Chemical Reactivity and Derivatization Potential

The title compound is a versatile intermediate due to several reactive sites, making it an ideal
scaffold for building chemical libraries for drug screening.
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o Reactivity at the Carbonyl Group: The ketone at the 1-position is a prime handle for
modification. It can undergo nucleophilic addition reactions, be reduced to a secondary
alcohol, or be converted to other functional groups like an oxime, as evidenced by the known
derivative N-(4-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene)hydroxylamine.[12]

o Aromatic Ring Reactivity: The benzene portion of the indole ring is susceptible to
electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for the introduction
of diverse substituents to modulate electronic properties and biological activity.

o Alpha-Carbon Reactivity: The methylene carbons adjacent to the carbonyl group can be
functionalized via enolate chemistry, providing another avenue for structural diversification.

4-methyl-2,3-dihydrocyclopenta
[b]lindol-1(4H)-one

Potential Derivatization Pa%sx
Reduction Oximation Electrophilic Substitution
(e.g., NaBHa) (H2NOH-HCI) (e.q., NBS HNO3)
Resulting Scaffolds \
A/ v 1

@orresponding Alcohol Derivative) [Oxime Derivative) [Substituted Aromatic Ringa

Click to download full resolution via product page

Caption: Key reactive sites and potential derivatization pathways.

The Cyclopenta[b]indole Scaffold in Drug Discovery

The true value of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is realized in its role as
a precursor to potent biologically active molecules. The broader class of cyclopenta[b]indoles
has been extensively investigated and validated as a source of novel anticancer agents.[13]
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» Antimicrotubule Activity: Several synthetic cyclopenta[b]indole derivatives have been
identified as novel antimicrotubule agents.[3] They exhibit potent antineoplastic activity
against leukemia cells by disrupting microtubule dynamics, inducing apoptosis, and causing
cell cycle arrest.[4] This mode of action is distinct from some conventional microtubule-
targeting drugs, suggesting a potential to overcome existing resistance mechanisms.[3]

e Tubulin Polymerization Inhibition: The scaffold is effective in generating tubulin
polymerization inhibitors, a well-established strategy in cancer therapy.[14]

o Broad Antitumor Profile: Screening of novel molecules synthesized from this core has
demonstrated a promising antitumor profile against a wide panel of human cancer cell lines.
[13]

The N-methyl group in the title compound is a strategic feature. It enhances lipophilicity and
prevents the formation of N-H hydrogen bonds, which can be critical for tuning a drug
candidate's pharmacokinetic properties, such as cell membrane permeability and metabolic
stability.

Conclusion

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is more than a simple chemical
intermediate; it is a validated and highly valuable building block in the field of medicinal
chemistry. Its straightforward, proposed synthesis via the Fischer indole reaction makes the
core scaffold readily accessible. The compound's well-defined physicochemical properties and
multiple points for chemical derivatization allow for the systematic exploration of structure-
activity relationships. Given the proven success of the cyclopenta[blindole class as a source of
potent antineoplastic agents, this compound represents a critical starting point for researchers
and drug development professionals aiming to design the next generation of targeted cancer
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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